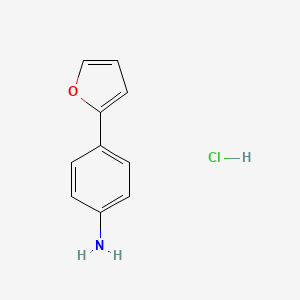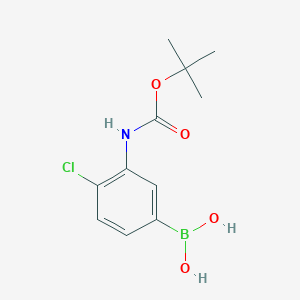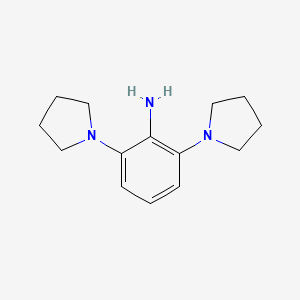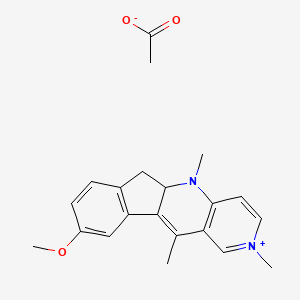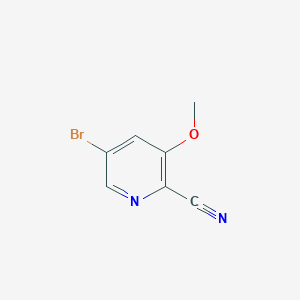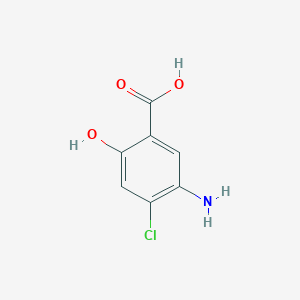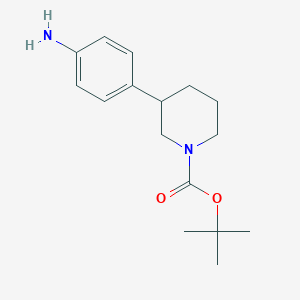
1-Boc-3-(4-Aminophenyl)piperidine
Vue d'ensemble
Description
1-Boc-3-(4-Aminophenyl)piperidine is a useful research chemical . It is an important intermediate for the synthesis of organic compounds and is commonly used in drug synthesis, dye synthesis, and pesticide synthesis .
Synthesis Analysis
1-Boc-3-(4-Aminophenyl)piperidine is an organic intermediate that can be prepared from 1-bromo-4-nitrobenzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-one through a three-step reaction .Molecular Structure Analysis
The molecular formula of 1-Boc-3-(4-Aminophenyl)piperidine is C16H24N2O2 . The molecular weight is 276.38 .Physical And Chemical Properties Analysis
1-Boc-3-(4-Aminophenyl)piperidine has a boiling point of 140-142 ℃ (1 torr), a melting point of 26-29 ℃, and a density of 1.074 g/cm^3 .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Studies
Research on derivatives of 1-Boc-3-(4-Aminophenyl)piperidine, such as 1-Benzyl-4-(N-Boc-amino)piperidine, highlights the compound's molecular structure and spectroscopic properties. Studies have employed spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR to characterize these compounds. The research provides insights into the optimized geometrical parameters, vibrational assignments, and molecular electrostatic potential, aiding in the understanding of its structural features and reactivity sites. This fundamental knowledge supports the compound's application in various fields, including medicinal chemistry and material science (S. Janani et al., 2020).
Synthetic Applications
1-Boc-3-(4-Aminophenyl)piperidine serves as a building block in the synthesis of complex organic molecules. For instance, its application in creating triazolyl-substituted 3-aminopiperidines demonstrates its utility in combinatorial chemistry, leading to new scaffolds for drug discovery (H. Schramm et al., 2010). Similarly, the compound's involvement in the synthesis of 1′-H-spiro-(indoline-3,4′-piperidine) derivatives points to its versatility in generating compounds targeting GPCR (G-protein-coupled receptor) targets, underlining its significance in pharmaceutical research (Jian-shu Xie et al., 2004).
Catalytic and Chemical Reactivity Studies
The catalytic and chemical reactivity of 1-Boc-3-(4-Aminophenyl)piperidine derivatives, such as in palladium-catalyzed β-selective C(sp3)-H arylation, showcases the compound's potential in facilitating selective and efficient synthetic pathways. This research contributes to the development of novel synthetic methods that enhance the construction of pharmacologically relevant structures with improved selectivity and yield (Anthony Millet & O. Baudoin, 2015).
Biological Activity and Therapeutic Potential
Although directly related studies on "1-Boc-3-(4-Aminophenyl)piperidine" specifically addressing biological activity are scarce, research on similar compounds provides a glimpse into the potential biological and therapeutic applications of these molecules. For example, studies exploring the anticancer activity of related compounds through molecular docking against VEGFR-2 Kinase inhibitor receptors suggest a potential avenue for the development of new anticancer agents (S. Janani et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007665 | |
| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(4-Aminophenyl)piperidine | |
CAS RN |
875798-79-1 | |
| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



